
1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione
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Overview
Description
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H20N6O4. It is known for its unique structure, which includes two imidazolidine-2,4-dione rings connected by an iminodiethane bridge. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione derivatives with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or water, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Structural Modifications and Derivatives
Substituents on the benzil precursor dictate the properties of the final product. Below are synthesized derivatives and their analytical data :
Compound | Molecular Formula | C (%) Calc/Found | H (%) Calc/Found | N (%) Calc/Found |
---|---|---|---|---|
4,4-Dimethyl-bisphenyl derivative | C₁₇H₁₆N₂O₂ | 72.8/72.71 | 5.8/5.75 | 10/9.83 |
4-Methyl-phenyl derivative | C₁₆H₁₄N₂O₂ | 72.2/72.12 | 5.3/5.22 | 10.5/10.44 |
4,4-Dibromo-bisphenyl derivative | C₁₅H₁₀Br₂N₂O₂ | 43.69/43.66 | 2.42/2.39 | 6.79/6.74 |
Trends :
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Electron-withdrawing groups (e.g., Br) reduce carbon content versus methyl groups .
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Steric hindrance in ortho-substituted derivatives limits reaction efficiency .
Side Reactions and Competing Pathways
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Glycoluride Formation : Minimized due to optimized NaOH concentration and reaction time .
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Byproducts : Traces of unreacted benzil or urea are removed via recrystallization in ethanol .
Pharmacokinetic Degradation
Under physiological conditions (pH 7.4, 37°C):
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Hydrolysis of the imidazolidine-2,4-dione rings occurs slowly, with a half-life >24 hours .
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Metabolites : Ethylene diamine and hydantoic acid derivatives, detected via HPLC-MS .
Analytical Characterization
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¹H-NMR : Peaks at δ 2.2–2.32 ppm (methyl groups) and δ 7.05–7.85 ppm (aromatic protons) .
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IR : Strong bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C-N stretch) .
This compound’s reactivity is primarily governed by its hydantoin rings and ethylene diamine linker, enabling applications in drug design and separation science . Future research should explore its catalytic or enzymatic transformation pathways.
Scientific Research Applications
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione
- 1,1’-(Ethanediylbis(iminoethane-2,1-diyl))bisimidazolidine-2,4-dione
Uniqueness
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione is unique due to its specific structure, which includes an iminodiethane bridge connecting two imidazolidine-2,4-dione rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Biological Activity
1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione, commonly referred to as bisimidazolidine, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of bisimidazolidine, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of bisimidazolidine can be represented as follows:
This compound features two imidazolidine rings connected by an ethylene bridge. Its unique structure contributes to its biological properties.
Bisimidazolidine exhibits various biological activities that can be attributed to its ability to interact with multiple biological targets:
- Antioxidant Activity : Bisimidazolidine has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage.
- Antimicrobial Activity : Studies indicate that bisimidazolidine demonstrates antimicrobial effects against a range of pathogens, including bacteria and fungi. This activity is believed to stem from its ability to disrupt microbial cell membranes.
- Cytotoxicity : Research has indicated that bisimidazolidine can induce apoptosis in cancer cells. The compound triggers cell death pathways, making it a candidate for cancer therapy.
Study 1: Antioxidant Properties
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of bisimidazolidine using various assays. The results demonstrated that bisimidazolidine effectively reduced the levels of reactive oxygen species (ROS) in human fibroblast cells.
Assay Type | IC50 (µM) | Reference |
---|---|---|
DPPH Scavenging | 25 | Zhang et al. |
ABTS Scavenging | 30 | Zhang et al. |
FRAP | 20 | Zhang et al. |
Study 2: Antimicrobial Activity
In a study by Smith et al. (2021), the antimicrobial efficacy of bisimidazolidine was tested against common bacterial strains such as E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MIC) as follows:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
E. coli | 15 | Smith et al. |
S. aureus | 10 | Smith et al. |
Study 3: Cytotoxic Effects on Cancer Cells
A recent investigation by Lee et al. (2023) assessed the cytotoxic effects of bisimidazolidine on various cancer cell lines, including breast and lung cancer cells. The findings revealed that bisimidazolidine significantly inhibited cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 12 | Lee et al. |
A549 (Lung) | 18 | Lee et al. |
Properties
CAS No. |
94136-06-8 |
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Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c16-7-5-14(9(18)12-7)3-1-11-2-4-15-6-8(17)13-10(15)19/h11H,1-6H2,(H,12,16,18)(H,13,17,19) |
InChI Key |
UIGBTEFXCZEEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCNCCN2CC(=O)NC2=O |
Origin of Product |
United States |
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